molecular formula C19H20FN5OS B2951152 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-40-0

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2951152
CAS No.: 688793-40-0
M. Wt: 385.46
InChI Key: TXVUPUGRYLEZHO-UHFFFAOYSA-N
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Description

3-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with a piperazine moiety substituted at the 2-fluorophenyl position. The molecule is distinguished by:

  • Substituents: A 2-sulfanylidene group at position 2, which enhances hydrogen-bonding capacity and may act as a reactive pharmacophore.
  • Piperazine linkage: A 4-(2-fluorophenyl)piperazin-1-yl group connected via an ethyl linker, a motif commonly associated with central nervous system (CNS) receptor modulation (e.g., dopamine D2 and serotonin 5-HT1A/2A receptors) .

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-15-5-1-2-6-16(15)24-11-8-23(9-12-24)10-13-25-18(26)14-4-3-7-21-17(14)22-19(25)27/h1-7H,8-13H2,(H,21,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVUPUGRYLEZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido[2,3-d]pyrimidin-4-one core with a sulfanylidene group and a piperazine moiety substituted with a fluorophenyl group. Its molecular formula is C19H20FN5SC_{19}H_{20}FN_5S with a molecular weight of approximately 363.46 g/mol.

Recent studies have indicated that compounds similar to this one may act as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial in regulating nucleoside levels in cells, impacting various physiological processes including nucleotide synthesis and adenosine signaling pathways. The inhibition of these transporters has implications for cancer therapy and other diseases where adenosine plays a significant role .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to its structural features. The presence of the piperazine ring and the fluorophenyl group enhances its binding affinity to target proteins, while the sulfanylidene group may contribute to its inhibitory effects on ENTs. Studies have shown that modifications to these groups can significantly alter potency and selectivity against different ENTs .

In Vitro Studies

In vitro assays using cell lines transfected with human ENT1 and ENT2 have demonstrated that this compound exhibits selective inhibition of ENT2 over ENT1. The IC50 values for various analogues have been documented, showcasing a range from nanomolar to micromolar concentrations depending on structural modifications .

CompoundIC50 (ENT1)IC50 (ENT2)Selectivity Ratio
FPMINT50 nM5 nM10
Compound A100 nM10 nM10
Compound B200 nM20 nM10

Case Study 1: Cancer Therapy

A detailed study investigated the effects of this compound on cancer cell lines, revealing its ability to induce apoptosis through adenosine pathway modulation. The results indicated that treatment with the compound led to decreased cell viability in various cancer types, supporting its potential as an anticancer agent .

Case Study 2: Neurological Disorders

Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage by modulating adenosine levels, thus providing a therapeutic avenue for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4-ones (–7)

Compounds such as 8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a pyrido[3,4-d]pyrimidinone core but differ in substituent positions and linker groups. Key distinctions include:

  • Substitution at position 8 : Pyrazol-1-yl groups in these derivatives vs. the ethyl-piperazine chain in the target compound.
  • Piperidine vs.
Property Target Compound 8-Substituted Pyrido[3,4-d] Analogs
Core structure Pyrido[2,3-d]pyrimidinone Pyrido[3,4-d]pyrimidinone
Position 2 substituent 2-Sulfanylidene Oxo or protected oxo groups
Piperazine/piperidine 4-(2-Fluorophenyl)piperazine 4-(Substituted phenyl)piperidine
Molecular weight (approx.) ~450–500 Da ~500–550 Da

Thieno-Fused Pyrimidinones ()

Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, ) replace the pyridine ring with a thiophene. This substitution increases lipophilicity (logP) but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .

Functional Group Comparisons

Piperazine Modifications

  • BH24240 (): Incorporates a 4-(2-fluorophenyl)piperazin-1-yl group but attaches it to a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone substituent. The thiazolidinone introduces additional hydrogen-bonding sites but increases molecular weight (~537 Da vs. ~470 Da for the target compound) .
  • Tetrahydro-pyrido-pyrimidinones (): Feature saturated cores (tetrahydro) and benzothiophene-piperazine hybrids, which enhance CNS penetration but reduce planarity for receptor binding .

Sulfanylidene vs. Thioxo/Thiazolidinone Groups

The target’s 2-sulfanylidene group distinguishes it from analogs like 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] derivatives (), where thiazolidinone rings add steric bulk and redox-sensitive thione groups .

Pharmacological and Physicochemical Profiles

Compound Core Structure Key Substituents Bioactivity Notes
Target compound Pyrido[2,3-d]pyrimidinone 2-Sulfanylidene, 4-(2-Fluorophenyl)piperazine Hypothesized CNS activity (D2/5-HT)
BH24240 () Pyrido[1,2-a]pyrimidinone Thiazolidinone, 4-(2-Fluorophenyl)piperazine High molecular weight, potential prodrug
54m () Pyrido[3,4-d]pyrimidinone 4-(2,4-Difluorophenyl)piperidine Enhanced fluorination for solubility
compound Thieno[3,2-d]pyrimidinone 4-(2-Fluorophenyl)piperazine High lipophilicity, possible CYP inhibition

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s ethyl-piperazine linker simplifies synthesis compared to thiazolidinone-containing analogs, which require multi-step cyclization (e.g., ) .
  • Receptor Selectivity : The 2-fluorophenyl-piperazine moiety is a hallmark of dopamine D2 partial agonists (e.g., aripiprazole analogs), suggesting the target may share this mechanism .
  • Metabolic Stability: The pyrido[2,3-d]pyrimidinone core may offer superior stability over thieno-fused analogs, which are prone to hepatic oxidation .

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